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(-)-Sparteine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Sparteine, a naturally occurring tetracyclic quinolizidine alkaloid, has garnered significant

attention in the scientific community for its unique stereochemistry and diverse applications.[1]

[2] Extracted from various plants of the Lupinus genus, it is widely recognized as a chiral ligand

in asymmetric synthesis and possesses notable pharmacological properties.[1][3] This

technical guide provides an in-depth overview of the physical and chemical properties of (-)-
Sparteine, detailed experimental protocols for its application, and a summary of its biological

significance.

Physical and Chemical Properties
(-)-Sparteine is a viscous, oily liquid at room temperature, characterized by its basic nature.[4]

[5] Its physicochemical properties are crucial for its application in various chemical

transformations and for understanding its pharmacokinetic profile.
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Property Value Reference

Molecular Formula C₁₅H₂₆N₂ [5]

Molecular Weight 234.38 g/mol [5]

Appearance Viscous, oily liquid [4][5]

CAS Number 90-39-1 [5]

Tabulated Physical and Chemical Data
Property Value Conditions Reference

Melting Point 30.5 °C [6]

Boiling Point 137-138 °C 1 mmHg [7]

173 °C 8 mmHg [5]

Density 1.02 g/mL 25 °C [7]

Refractive Index n20/D 1.528 20 °C [7]

Optical Rotation [α]D²¹ -16.4°
c = 10 in absolute

alcohol
[5]

pKa₁ 2.24 20 °C [5]

pKa₂ 9.46 20 °C [5]

Solubility in Water 3.04 g/L 25 °C [4]

Solubility in Organic

Solvents

Freely soluble in

alcohol, chloroform,

and ether.

[5]

Spectral Data
The ¹H NMR spectrum of (-)-Sparteine provides characteristic signals corresponding to its

unique tetracyclic structure. While specific chemical shifts can vary slightly depending on the

solvent and experimental conditions, representative data is available in the literature.[8][9]
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The ¹³C NMR spectrum is instrumental in confirming the carbon framework of (-)-Sparteine.

Studies have detailed the chemical shifts for each of the 15 carbon atoms in the molecule.[9]

[10][11]

Mass spectrometry data confirms the molecular weight of (-)-Sparteine. The protonated

molecule [M+H]⁺ is typically observed at m/z 235.[6][12][13]

Experimental Protocols
General Protocol for Determination of Physical
Properties
Melting Point: The melting point of (-)-Sparteine can be determined using a standard melting

point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled

rate. The temperature range over which the solid melts to a liquid is recorded.

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The

sample is heated in a distillation apparatus under a specific vacuum, and the temperature at

which the liquid boils and condenses is recorded.

Solubility: To determine the solubility in a given solvent, an excess amount of (-)-Sparteine is

added to a known volume of the solvent at a specific temperature. The mixture is agitated until

equilibrium is reached. The saturated solution is then filtered, and the concentration of (-)-
Sparteine in the filtrate is determined by a suitable analytical method, such as UV-Vis

spectroscopy or HPLC.[5]

Asymmetric Synthesis Protocols
(-)-Sparteine is a cornerstone chiral ligand, particularly in reactions involving organolithium

reagents.[1] Its rigid C₂-symmetric structure creates a chiral environment that enables high

stereoselectivity.[1]

One of the most prominent applications of (-)-Sparteine is in the enantioselective

deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile.
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(-)-Sparteine in Anhydrous Solvent
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Figure 1: Experimental workflow for the synthesis of chiral pyrrolidines.

Methodology:

A solution of (-)-Sparteine (1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether

or MTBE) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]

sec-Butyllithium (s-BuLi) (1.2 equivalents) is added dropwise, and the mixture is stirred for

15 minutes to form the chiral base complex.[1]

N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for a

specified time to achieve enantioselective deprotonation.

An electrophile is added to quench the lithiated intermediate.

The reaction is warmed to room temperature and quenched with a saturated aqueous

solution of ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

The combined organic layers are dried, concentrated, and the resulting crude product is

purified by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.
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(-)-Sparteine, in conjunction with a palladium catalyst, can be used for the aerobic oxidative

kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one

enantiomer, leaving the other enantiomer of the alcohol enriched.

Methodology:

A mixture of the racemic secondary alcohol, (-)-Sparteine, and a palladium catalyst (e.g.,

Pd(OAc)₂) is prepared in a suitable solvent.

The reaction is stirred under an atmosphere of air or oxygen.

The progress of the reaction is monitored by techniques such as TLC or GC to determine the

optimal reaction time for achieving high enantiomeric excess of the unreacted alcohol.

Upon completion, the reaction mixture is worked up to separate the oxidized ketone from the

unreacted, enantioenriched alcohol.

The enantioenriched alcohol is purified by column chromatography.

Biological Activity and Signaling Pathways
(-)-Sparteine exhibits a range of pharmacological effects, most notably as a class 1a

antiarrhythmic agent and an anticonvulsant.[3][14] Its mechanism of action primarily involves

the blockade of voltage-gated sodium channels.[14] Additionally, it has been shown to interact

with muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M4 subtypes, which

may contribute to its anticonvulsant properties.[3]
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Figure 2: Simplified signaling pathway of (-)-Sparteine's action.

The diagram illustrates the dual mechanism of (-)-Sparteine. By blocking voltage-gated sodium

channels, it reduces the influx of sodium ions, thereby prolonging the action potential and
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reducing cellular excitability.[14] This action is the basis for its antiarrhythmic effects.

Concurrently, its activation of M2/M4 muscarinic receptors can lead to the inhibition of adenylyl

cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and contributing to a

reduction in neuronal hyperexcitability, which is relevant to its anticonvulsant activity.[3]

Conclusion
(-)-Sparteine is a versatile and valuable molecule for both synthetic chemists and

pharmacologists. Its well-defined physical and chemical properties, coupled with its potent and

selective biological activities, make it a subject of ongoing research and development. This

guide provides a foundational understanding of (-)-Sparteine, offering detailed data and

protocols to aid researchers in their exploration of this fascinating alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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